molecular formula C10H12 B3052708 Cyclobutylbenzene CAS No. 4392-30-7

Cyclobutylbenzene

Cat. No.: B3052708
CAS No.: 4392-30-7
M. Wt: 132.2 g/mol
InChI Key: UJMBCHVRTIOTKC-UHFFFAOYSA-N
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Description

Cyclobutylbenzene, also known as phenylcyclobutane, is an organic compound with the molecular formula C10H12. It consists of a benzene ring attached to a cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with cyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclobutylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclobutylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutylbenzene and its derivatives involves interactions with molecular targets such as enzymes and receptors. The benzene ring can participate in π-π interactions, while the cyclobutane ring may influence the compound’s conformational flexibility and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Cyclobutylbenzene can be compared with other similar compounds such as:

    Cyclopropylbenzene: Similar structure but with a cyclopropane ring instead of cyclobutane. Cyclopropylbenzene has different reactivity and stability due to the ring strain in the three-membered ring.

    Cyclopentylbenzene: Contains a cyclopentane ring, which affects its chemical properties and reactivity compared to this compound.

    Phenylcyclohexane: Features a cyclohexane ring, leading to different physical and chemical properties

This compound is unique due to the balance between the aromatic stability of the benzene ring and the ring strain of the cyclobutane ring, making it an interesting compound for various applications.

Properties

IUPAC Name

cyclobutylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMBCHVRTIOTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195987
Record name Benzene, cyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4392-30-7
Record name Benzene, cyclobutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, cyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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